molecular formula C6H17N2O3PS B1195717 S-2-(3-Aminopropylamino)propyl phosphorothioic acid CAS No. 20709-39-1

S-2-(3-Aminopropylamino)propyl phosphorothioic acid

Cat. No. B1195717
CAS RN: 20709-39-1
M. Wt: 228.25 g/mol
InChI Key: FVJTYCJHQHSYGS-UHFFFAOYSA-N
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Description

“S-2-(3-Aminopropylamino)propyl phosphorothioic acid” is a compound that has been investigated for its protective effects against radiation-produced damage . It has been found to provide radioprotection for various tissues, including the jejunum, testis, lung, hair follicles, and a fibrosarcoma in mice . The degree of radioprotection depends on the dose of the compound and the time interval between its administration and radiation treatment .


Molecular Structure Analysis

The molecular structure of “S-2-(3-Aminopropylamino)propyl phosphorothioic acid” contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 primary amine (aliphatic), 1 secondary amine (aliphatic), 2 hydroxyl groups, and 1 phosphate/thiophosphate .


Physical And Chemical Properties Analysis

The molecular weight of “S-2-(3-Aminopropylamino)propyl phosphorothioic acid” is 186.170 . More detailed physical and chemical properties would require additional information or experimental data.

Safety And Hazards

While the compound has been shown to have protective effects against radiation damage, it’s important to note that it does not prevent all forms of radiation damage. For example, it does not decrease the radiation-induced acute damage of the lung . Therefore, while it may have potential therapeutic applications, its use would need to be

properties

IUPAC Name

3-(3-aminopropylamino)propylsulfanylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17N2O3PS/c7-3-1-4-8-5-2-6-13-12(9,10)11/h8H,1-7H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJTYCJHQHSYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCCSP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174764
Record name S-2-(3-aminopropylamino)propylphosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-2-(3-Aminopropylamino)propyl phosphorothioic acid

CAS RN

20709-39-1
Record name S-2-(3-aminopropylamino)propylphosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020709391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC335661
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-2-(3-aminopropylamino)propylphosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-aminopropylamino)propylsulfanylphosphonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PN7998CE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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